molecular formula C23H25NO3 B1663387 (-)-antofine CAS No. 32671-82-2

(-)-antofine

Cat. No.: B1663387
CAS No.: 32671-82-2
M. Wt: 363.4 g/mol
InChI Key: NCVWJDISIZHFQS-CQSZACIVSA-N
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Description

(-)-antofine is a natural phenanthroindolizidine alkaloid found in plants belonging to the Apocynaceae, Lauraceae, and Moraceae families. It exhibits a range of biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antofine typically involves the Horner-Wadsworth-Emmons reaction, followed by hydrogenation and selective oxidation. For instance, a research team synthesized ®-antofine starting with the Horner-Wadsworth-Emmons reaction of a readily available precursor, followed by hydrogenation of 3,6,7-trimethoxy-phenanthrene-9-carbaldehyde to produce an ester derivative. This ester was then subjected to reduction and selective oxidation .

Industrial Production Methods

The development of highly polar prodrugs of antofine has been explored to improve its chemical and metabolic stability .

Chemical Reactions Analysis

Types of Reactions

(-)-antofine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity and reduce toxicity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of antofine include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving antofine include ester derivatives, reduced forms of the compound, and selectively oxidized products. These derivatives are often evaluated for their biological activities and potential therapeutic applications .

Mechanism of Action

(-)-antofine exerts its effects through multiple molecular targets and pathways. It inhibits nuclear factor κB and AKT/mTOR signaling pathways, leading to the induction of apoptosis and inhibition of DNA synthesis. Additionally, antofine disrupts mitochondrial function, impairs membrane integrity, and induces oxidative stress by accumulating reactive oxygen species .

Comparison with Similar Compounds

(-)-antofine is structurally similar to other phenanthroindolizidine alkaloids, such as tylophorine and tylocrebrine. These compounds also exhibit significant biological activities, including anticancer and antifungal properties . antofine is unique in its ability to inhibit multiple signaling pathways and its potential for use in hypoxia-targeted therapies .

List of Similar Compounds

  • Tylophorine
  • Tylocrebrine
  • Cryptopleurine

This compound’s unique combination of biological activities and its potential for therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-25-15-6-7-16-18(10-15)20-12-23(27-3)22(26-2)11-19(20)17-9-14-5-4-8-24(14)13-21(16)17/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVWJDISIZHFQS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318734
Record name Antofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32671-82-2
Record name Antofine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32671-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does antofine exert its antifungal activity?

A: Antofine demonstrates antifungal activity through multiple mechanisms, primarily targeting the cell membrane and mitochondria of fungi. It disrupts membrane integrity by inducing lipid peroxidation, leading to increased permeability and leakage of cellular contents. [, ] Antofine also impairs mitochondrial function by interfering with energy metabolism pathways like carbon metabolism, pyruvate metabolism, and the tricarboxylic acid (TCA) cycle. [] This disruption of energy production contributes significantly to fungal growth inhibition.

Q2: Does antofine affect energy metabolism in fungi?

A: Yes, research suggests that antofine significantly impacts energy metabolism in fungi like Penicillium italicum. It downregulates the expression of proteins involved in vital energy production pathways like carbon metabolism, pyruvate metabolism, and the TCA cycle. [] This disruption of essential metabolic processes likely contributes to the observed mitochondrial decomposition and reduced ATP levels in antofine-treated fungi. []

Q3: Can you elaborate on how antofine disrupts fungal cell membranes?

A: Antofine triggers oxidative stress in fungal cells, leading to the accumulation of reactive oxygen species (ROS). [] This excess ROS production induces lipid peroxidation in the cell membrane, compromising its integrity and increasing permeability. [, ] This damage results in the leakage of cellular contents and ultimately contributes to fungal cell death.

Q4: What is the role of the TOR pathway in antofine's antifungal activity?

A: Antofine targets the TOR pathway component RRD2 in Fusarium graminearum, disrupting its interaction with Tap42. [] This interaction is crucial for the proper functioning of the Tap42-phosphatase complex, a vital part of the TOR signaling pathway responsible for regulating cell growth in eukaryotes. [] The disruption of this interaction contributes to the antifungal activity of antofine.

Q5: What is the chemical structure of antofine?

A5: Antofine is a phenanthroindolizidine alkaloid. Its structure consists of a phenanthrene ring system fused to an indolizidine ring.

Q6: What is the molecular formula and weight of antofine?

A6: The molecular formula of antofine is C23H23NO3, and its molecular weight is 361.43 g/mol.

Q7: Is there any spectroscopic data available for antofine?

A: Yes, the scientific literature reports spectroscopic data for antofine, including NMR (1H and 13C), UV, IR, and CD spectral data. [, , , , , , , , , ] These data are crucial for structural characterization and identification of antofine.

Q8: How do structural modifications of antofine affect its activity?

A: Structural modifications significantly impact antofine's activity. For instance, the presence of a methoxy group at the C2 position and bulky substituents at C3 and C6 of the phenanthrene ring are crucial for inhibiting NO production. [] Additionally, replacing the D and E rings with phenanthrene and alkylamine chains yielded derivatives with enhanced antiviral activity against TMV compared to the parent compound. []

Q9: Have any antofine analogs demonstrated improved activity?

A9: Yes, several antofine analogs have shown promising results:

  • Compound (R)-4b: This C-13a analog exhibited potent antitumor activity in A549 lung cancer cells, including paclitaxel-resistant cells, surpassing the efficacy of antofine. []
  • S-13-oxo analogues 11 and 16: These analogs displayed potent cell growth inhibition (GI50: 9 nM and 20 nM) and improved selectivity across different cancer cell lines compared to antofine. []
  • Compounds 10, 18, and 19: These phenanthrene, benzene rings, and alkylamine chain containing compounds exhibited superior antiviral activity against TMV compared to antofine and the commercial antiviral ribavirin. []

Q10: What are the primary pharmacological activities reported for antofine?

A10: Antofine exhibits a diverse range of pharmacological activities, including:

  • Anticancer activity: It shows potent antiproliferative effects against various human cancer cell lines, including lung, colon, breast, and leukemia cells. [, , , , , , ]
  • Antimicrobial activity: Antofine demonstrates antifungal activity against various plant pathogenic fungi, including Fusarium graminearum, Penicillium digitatum, and Phytophthora capsici. [, , , , ]
  • Antiviral activity: It displays significant antiviral activity against plant viruses like tobacco mosaic virus (TMV) and potato virus Y (PVY). [, , , , , ]
  • Anti-inflammatory activity: Antofine can suppress the production of pro-inflammatory cytokines like TNFα and IL-1β, as well as the expression of inflammatory genes. []

Q11: What is known about the anti-cancer mechanism of antofine?

A11: Antofine's anti-cancer activity is attributed to various mechanisms depending on the cell type:

  • Solid tumor cells: Antofine appears to inhibit proliferation primarily through TNFα signaling. [] It upregulates TNFα expression and activates the TNFR1 signaling pathway, leading to growth arrest. []
  • Leukemia cells: Antofine induces apoptosis in leukemia cells through a distinct, yet to be fully elucidated, pathway. []
  • Other mechanisms: Antofine has also been shown to downregulate cyclin D1, cyclin E, and CDK4 expression, inhibit DNA synthesis, modulate Wnt signaling, and induce differentiation in certain cancer cell lines. [, ]

Q12: How does antofine affect the Wnt signaling pathway?

A: Research indicates that antofine can modulate Wnt signaling activation in cancer cells. [] While the exact mechanism needs further investigation, this modulation might contribute to antofine's anti-proliferative effects against specific cancer cell types.

Q13: What are the potential applications of antofine in agriculture?

A13: Antofine's potent antifungal and antiviral activities make it a promising candidate for agricultural applications, particularly in controlling plant diseases:

  • Control of fungal diseases: Antofine effectively inhibits the growth of various plant pathogenic fungi, showing potential for developing bio-based fungicides to manage crop diseases like Fusarium head blight and citrus green mold. [, , , , ]
  • Control of viral diseases: Its demonstrated antiviral activity against TMV and PVY suggests potential for developing antiviral agents for crops affected by these viruses. [, , , , , ]

Q14: How effective is antofine in controlling citrus green mold caused by imazalil-resistant Penicillium digitatum?

A: Antofine effectively inhibits the growth of imazalil-resistant P. digitatum strains, making it a potential alternative for controlling citrus green mold. [] In studies, antofine significantly reduced green mold incidence in citrus fruits infected with resistant strains by disrupting cell membrane permeability and energy metabolism. []

Q15: Does antofine show any insecticidal activity?

A: Yes, antofine and its N-oxide derivative exhibit insecticidal activity, particularly against aphids and Spodoptera litura larvae. [] It displays contact toxicity and disrupts insect development, possibly by interfering with ecdysone titer. []

Q16: What are the limitations of using antofine as a therapeutic agent?

A16: Despite its promising bioactivities, some limitations need to be addressed:

  • Neurotoxicity: Antofine exhibits neurotoxicity, which limits its therapeutic applications. []
  • Lipophilicity: Its highly lipophilic nature leads to poor water solubility and potential bioavailability issues. []
  • Lack of in vivo efficacy: While antofine shows potent in vitro activity, its in vivo efficacy against certain cancers is limited. []

Q17: Are there any strategies to overcome the limitations of antofine?

A17: Researchers are exploring various strategies:

  • Development of prodrugs: Highly polar prodrugs of antofine, such as quaternary ammonium salts, have been designed to improve water solubility, reduce neurotoxicity, and enhance targeted delivery to hypoxic tumor environments. []
  • Formulation strategies: Developing suitable formulations, like liposomes, could enhance antofine's solubility, stability, and bioavailability. []

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